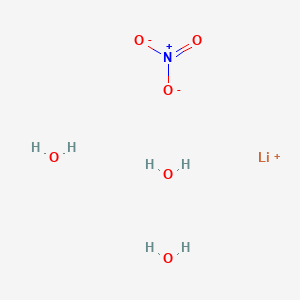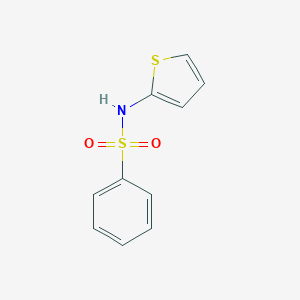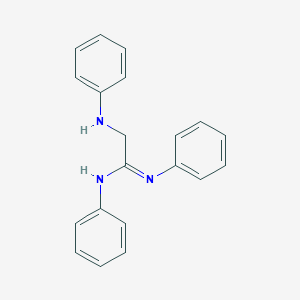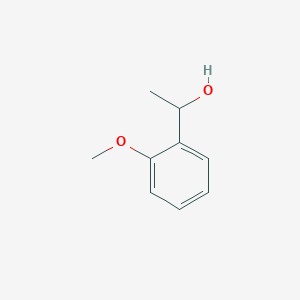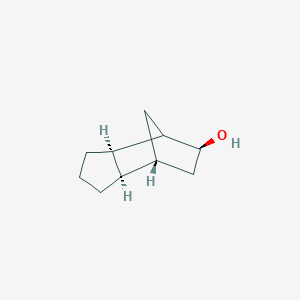
Niobium aluminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium aluminide is an intermetallic compound composed of niobium and aluminum. It is known for its high melting point, excellent oxidation resistance, and low density, making it a promising material for high-temperature structural applications, particularly in the aerospace and automotive industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium aluminide can be synthesized through various methods, including calciothermic reduction and metallurgical preparation. In the calciothermic reduction method, niobium pentoxide (Nb₂O₅) and aluminum powder are blended and reacted with calcium at high temperatures. The resulting this compound powders are then subjected to acid leaching to remove by-products . Another method involves plasma arc melting and vacuum induction melting, where niobium and aluminum are melted together to form the intermetallic compound .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature melting processes. Plasma arc melting and vacuum induction melting are commonly used techniques. These methods ensure the homogeneity and purity of the final product, although significant evaporation of aluminum during the melting process can affect the chemical composition .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium aluminide undergoes various chemical reactions, including oxidation, reduction, and thermite reactions. In oxidation reactions, this compound forms a protective oxide layer that enhances its oxidation resistance at high temperatures . Reduction reactions involve the reduction of niobium pentoxide with aluminum to form this compound . Thermite reactions, particularly aluminothermic reactions, are used to produce this compound composites .
Common Reagents and Conditions:
Oxidation: High-temperature exposure to oxygen.
Reduction: Niobium pentoxide and aluminum powder, high-temperature reaction with calcium.
Thermite Reactions: Niobium pentoxide and aluminum, self-propagating high-temperature synthesis.
Major Products Formed:
Oxidation: Niobium oxide.
Reduction: this compound.
Thermite Reactions: this compound and aluminum oxide.
Applications De Recherche Scientifique
Niobium aluminide has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a high-temperature structural material in chemical reactors and processing equipment.
Medicine: Investigated for use in medical devices and implants.
Mécanisme D'action
The mechanism by which niobium aluminide exerts its effects is primarily related to its high melting point, oxidation resistance, and mechanical properties. The formation of a protective oxide layer during oxidation reactions enhances its resistance to high-temperature degradation. The intermetallic structure provides high strength and stiffness, making it suitable for demanding structural applications .
Comparaison Avec Des Composés Similaires
Titanium aluminide: Similar high-temperature properties but lower melting point.
Nickel aluminide: Comparable oxidation resistance but higher density.
Tungsten aluminide: Higher melting point but more challenging to produce.
Uniqueness: Niobium aluminide stands out due to its combination of high melting point, low density, and excellent oxidation resistance. These properties make it a superior choice for high-temperature structural applications compared to other aluminide compounds .
Propriétés
InChI |
InChI=1S/5Al.3Nb/q;;;;;3*+5 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEFEKHUTQUKHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Nb+5].[Nb+5].[Nb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5Nb3+15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6268 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

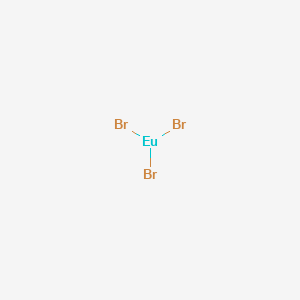

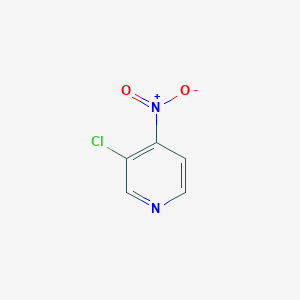
![3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid](/img/structure/B80108.png)
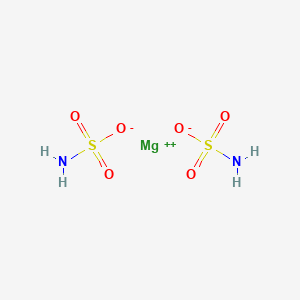
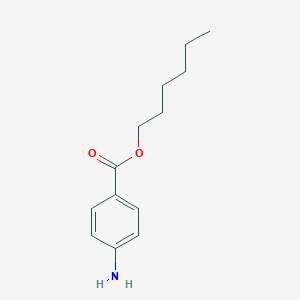
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
